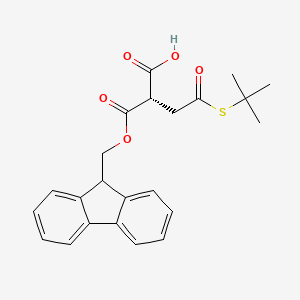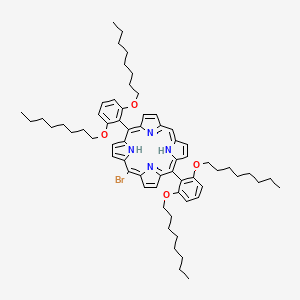
5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. These compounds are characterized by their large, conjugated ring systems and are known for their ability to coordinate metal ions, making them useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Porphyrins can undergo oxidation reactions, often leading to the formation of porphyrin dications.
Reduction: Reduction reactions can convert porphyrins to their corresponding chlorins or bacteriochlorins.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the porphyrin ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine), alkylating agents, and metal catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield porphyrin dications, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Porphyrins are used as catalysts in various chemical reactions, including oxidation and reduction processes.
Biology
In biological research, porphyrins are studied for their role in natural processes, such as oxygen transport and photosynthesis.
Medicine
Porphyrins and their derivatives are investigated for their potential use in photodynamic therapy for cancer treatment.
Industry
Porphyrins are used in the development of sensors, dyes, and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin involves its ability to coordinate metal ions and participate in redox reactions. The compound’s large conjugated system allows it to absorb light and transfer energy, making it useful in photodynamic therapy and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylporphyrin: A widely studied porphyrin with four phenyl groups.
Heme: A naturally occurring porphyrin involved in oxygen transport in blood.
Chlorophyll: A porphyrin derivative involved in photosynthesis.
Uniqueness
5-Bromo-10,20-bis(2,6-dioctoxyphenyl)-porphyrin is unique due to its specific substituents, which can influence its chemical reactivity and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C64H85BrN4O4 |
|---|---|
Poids moléculaire |
1054.3 g/mol |
Nom IUPAC |
10-bromo-5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H85BrN4O4/c1-5-9-13-17-21-25-43-70-56-31-29-32-57(71-44-26-22-18-14-10-6-2)62(56)60-50-37-35-48(66-50)47-49-36-38-51(67-49)61(53-40-42-55(69-53)64(65)54-41-39-52(60)68-54)63-58(72-45-27-23-19-15-11-7-3)33-30-34-59(63)73-46-28-24-20-16-12-8-4/h29-42,47,66,69H,5-28,43-46H2,1-4H3 |
Clé InChI |
KANDLHZUOUICOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)Br)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


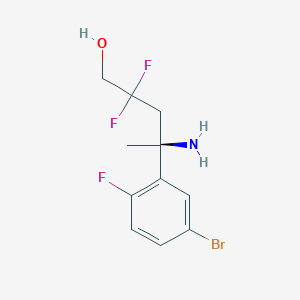
![Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate](/img/structure/B15243938.png)
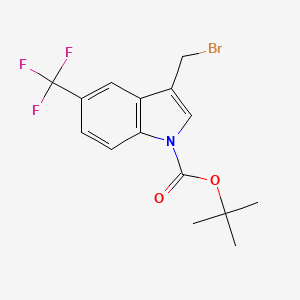

![Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15243952.png)
![2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15243961.png)
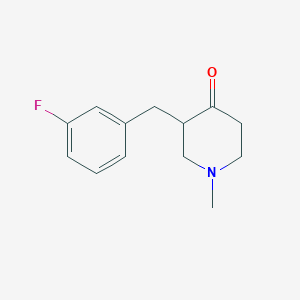
![(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15243993.png)
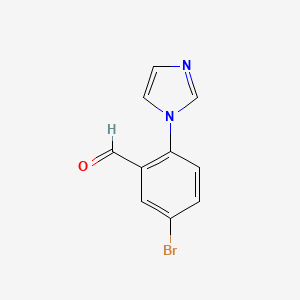
![(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B15243997.png)
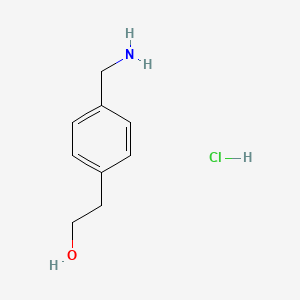
![3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium](/img/structure/B15244010.png)
![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
